

Salvinone: A Technical Review of Physicochemical Properties

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Compound of Interest

Compound Name: *Salvinone*

Cat. No.: *B1681416*

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Abstract

Salvinone, a diterpenoid compound isolated from *Salvia miltiorrhiza*, is a subject of interest within natural product chemistry. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of experimental data regarding its core physicochemical properties, namely solubility and stability. This technical guide addresses this information gap by presenting the available predicted data for **salvinone** and offering a detailed examination of the experimentally determined solubility and stability of the closely related and more extensively studied compound, Salvinorin A. Furthermore, this document outlines general experimental protocols for determining these critical parameters and explores the known signaling pathways of other bioactive compounds from the *Salvia* genus to provide a broader context for researchers.

Introduction to Salvinone

Salvinone is a natural product found in the roots of *Salvia miltiorrhiza* (Danshen), a plant widely used in traditional Chinese medicine. Its chemical structure is characterized by a phenanthrene ring system. While other constituents of *Salvia miltiorrhiza*, such as tanshinones and salvianolic acids, have been extensively studied for their biological activities, **salvinone** remains a comparatively under-researched molecule. Understanding the solubility and stability of **salvinone** is a critical prerequisite for its potential future investigation as a therapeutic agent, as these properties fundamentally influence its bioavailability, formulation, and shelf-life.

Solubility Profile

Salvinone Solubility

Experimental data on the solubility of **salvinone** in various solvents is not readily available in the current scientific literature. However, computational predictions can offer an initial estimation of its solubility profile.

Property	Value	Source
Predicted Water Solubility	0.0013 g/L	ALOGPS
Predicted logP	5.01	ALOGPS
Predicted logS	-5.3	ALOGPS

Table 1: Predicted Solubility Properties of **Salvinone**.

Salvinorin A Solubility: An Analog Case Study

In contrast to **salvinone**, the solubility of Salvinorin A, the principal psychoactive compound from *Salvia divinorum*, has been qualitatively and quantitatively described. This information can serve as a useful, albeit indirect, reference for researchers investigating **salvinone**.

Solvent	Solubility	Compound
Acetonitrile	~1 mg/mL	Salvinorin A Propionate
DMSO	~1 mg/mL	Salvinorin A Propionate
Dimethylformamide (DMF)	~2 mg/mL	Salvinorin A Propionate
Ethanol	Soluble to 10 mM	Salvinorin A
Methanol	Soluble	Salvinorin A
Pyridine	Soluble	Salvinorin A
Chloroform	Soluble	Salvinorin A
Aqueous Buffers	Sparingly soluble	Salvinorin A Propionate
1:1 DMF:PBS (pH 7.2)	~0.5 mg/mL	Salvinorin A Propionate

Table 2: Solubility of Salvinorin A and its Propionate Derivative in Various Solvents.[1][2][3]

Stability Profile

Salvinone Stability

There are no specific experimental studies on the stability of **salvinone**, its degradation pathways, or degradation kinetics available in the peer-reviewed literature. To assess the stability of **salvinone**, forced degradation studies under various stress conditions would be required.

Stability of Related Compounds from the Salvia Genus

Studies on other compounds from the Salvia genus provide insights into the potential stability challenges and degradation mechanisms that might be relevant for **salvinone**.

Salvinorin A:

The stability of Salvinorin A has been investigated in rat plasma. Its degradation is temperature-dependent and primarily enzymatic.

Temperature	Apparent First-Order Rate Constant (h ⁻¹)
37°C	3.8 x 10 ⁻¹
25°C	1.1 x 10 ⁻¹
4°C	< 6.0 x 10 ⁻³

Table 3: Apparent First-Order Degradation Rate Constants of Salvinatorin A in Rat Plasma.[4]

The degradation of Salvinatorin A in rat plasma is significantly inhibited by the esterase inhibitor sodium fluoride, with carboxylesterases identified as the primary enzymes responsible for its hydrolysis[4]. The main degradation products are its deacetylated form, salvinatorin B, and the lactone-ring-opened forms of both salvinatorin A and B[4]. As a solid, Salvinatorin A propionate is stable for at least four years when stored at -20°C[1].

Salvianolic Acid B:

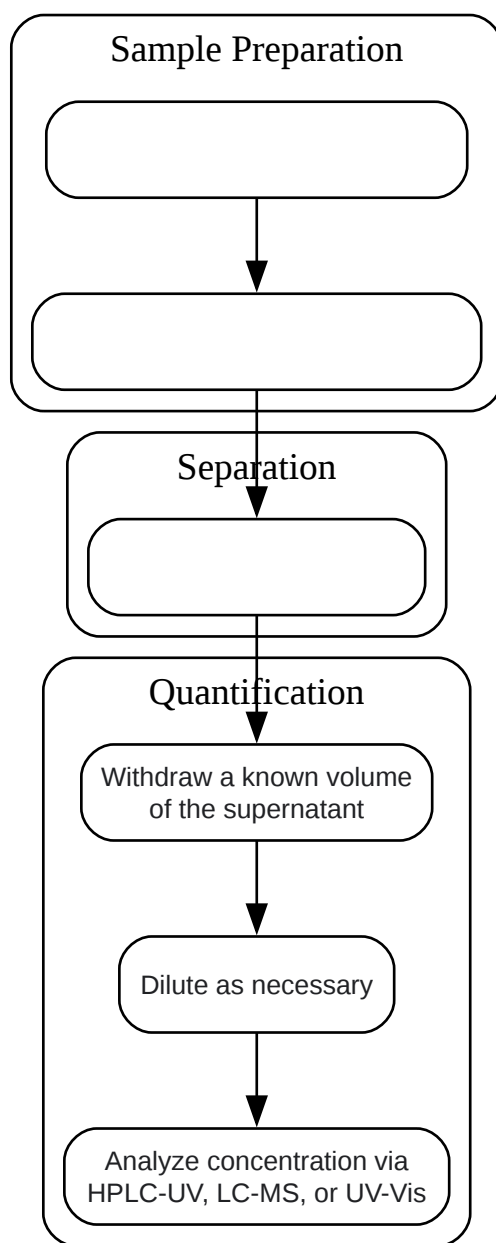
The stability of salvianolic acid B, a major water-soluble compound in *Salvia miltiorrhiza*, is pH- and temperature-dependent. It is stable at 4°C in aqueous solution for at least 30 hours.

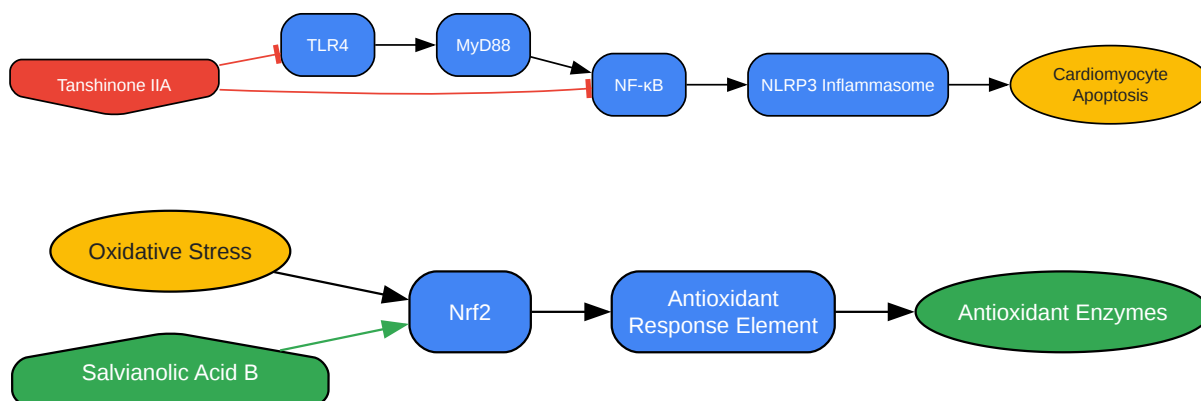
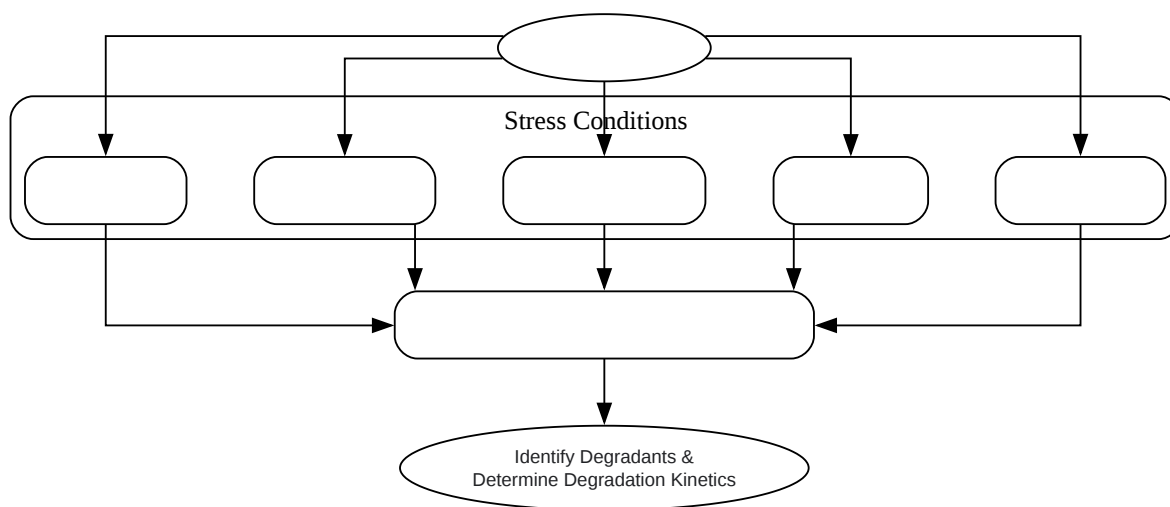
Experimental Protocols

The following sections describe general methodologies for determining the solubility and stability of a compound like **salvinone**.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method, followed by quantification of the dissolved solute.





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